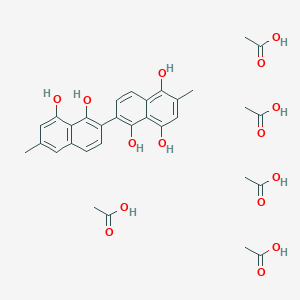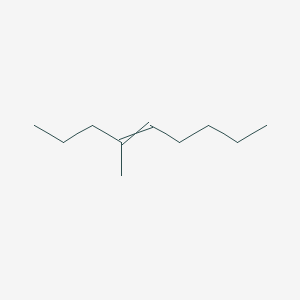
4-Methylnon-4-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylnon-4-ene is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of a larger class of hydrocarbons known as alkenes, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond. The structure of this compound includes a nonane chain with a methyl group and a double bond at the fourth carbon position.
准备方法
Synthetic Routes and Reaction Conditions
4-Methylnon-4-ene can be synthesized through various methods, including:
Dehydrohalogenation of Halides: This method involves the elimination of hydrogen halides from alkyl halides. For example, the dehydrohalogenation of 4-chloro-4-methylnonane using a strong base like potassium tert-butoxide can yield this compound.
Alkylation of Alkenes: Another method involves the alkylation of alkenes. For instance, the reaction of 1-octene with methyl iodide in the presence of a strong base can produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reactions. Additionally, industrial processes often employ continuous flow reactors to maintain consistent reaction conditions and optimize yield.
化学反应分析
Types of Reactions
4-Methylnon-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. For example, oxidation with potassium permanganate can yield 4-methylnon-4-en-1-ol.
Reduction: Reduction of this compound can produce alkanes. Hydrogenation using a palladium catalyst can convert it to 4-methylnonane.
Substitution: The compound can undergo substitution reactions, such as halogenation. For instance, the reaction with bromine can produce 4-bromo-4-methylnonane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Halogens (Br2, Cl2) in the presence of light or heat
Major Products
Oxidation: 4-methylnon-4-en-1-ol, 4-methylnon-4-enal, 4-methylnonanoic acid
Reduction: 4-methylnonane
Substitution: 4-bromo-4-methylnonane, 4-chloro-4-methylnonane
科学研究应用
4-Methylnon-4-ene has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methods.
Biology: The compound can be used in the study of biological processes involving alkenes. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into the medicinal properties of alkenes includes studying their potential as drug candidates. This compound can be used in the development of new pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals. Its reactivity and stability make it suitable for use in the manufacture of polymers, resins, and other materials.
作用机制
The mechanism of action of 4-Methylnon-4-ene involves its interaction with various molecular targets and pathways. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and industrial applications. The compound can also undergo polymerization, forming long chains of repeating units, which is essential for its use in the production of polymers and resins.
相似化合物的比较
4-Methylnon-4-ene can be compared with other similar alkenes, such as:
1-Decene: A linear alkene with a double bond at the first carbon position. Unlike this compound, 1-Decene does not have a methyl group, making it less branched.
4-Methyl-1-pentene: A shorter alkene with a similar structure but fewer carbon atoms. It has a double bond at the first carbon position and a methyl group at the fourth position.
2-Methyl-2-butene: A smaller alkene with a double bond at the second carbon position and a methyl group at the second position. It is more branched than this compound.
The uniqueness of this compound lies in its specific structure, which combines a nonane chain with a double bond and a methyl group at the fourth position. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
91485-39-1 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC 名称 |
4-methylnon-4-ene |
InChI |
InChI=1S/C10H20/c1-4-6-7-9-10(3)8-5-2/h9H,4-8H2,1-3H3 |
InChI 键 |
VHLDUDJLFKAZEF-UHFFFAOYSA-N |
规范 SMILES |
CCCCC=C(C)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


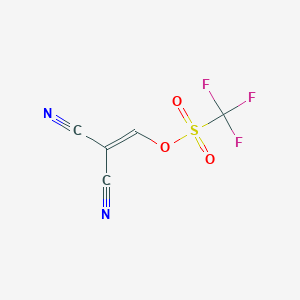
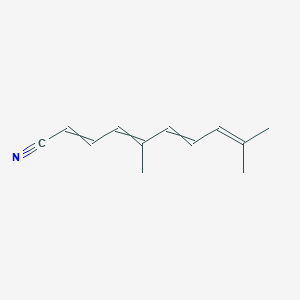

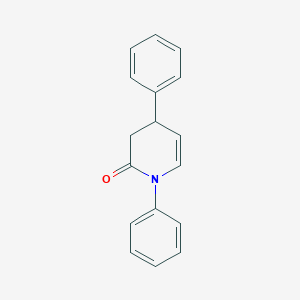
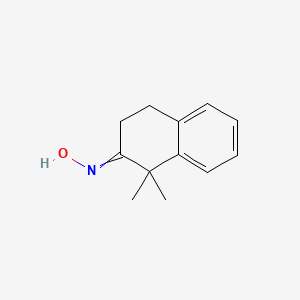
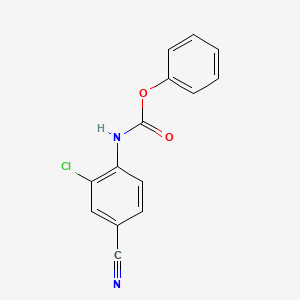
![S-Propyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14360269.png)
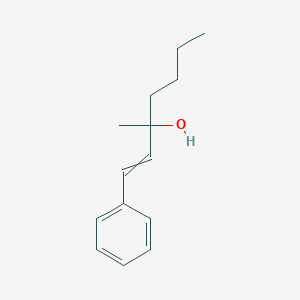
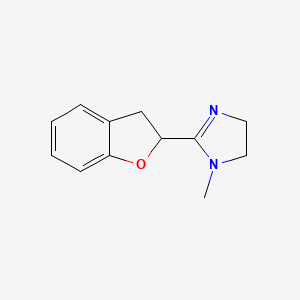

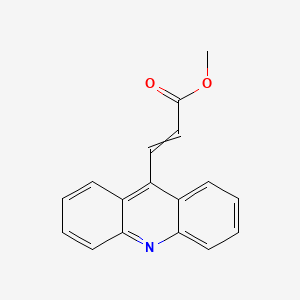
![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)
